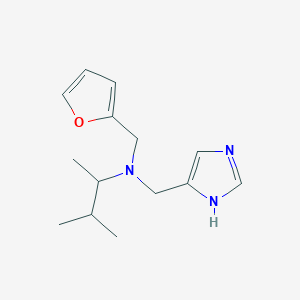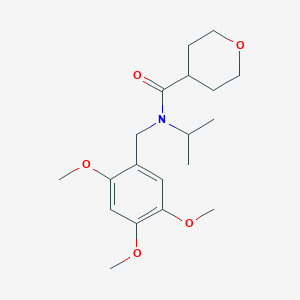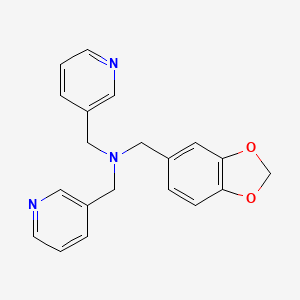
1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one, also known as ADAM, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential as a research tool. ADAM is a diazepine derivative that is structurally similar to the benzodiazepine class of drugs, which are commonly used as anxiolytics and hypnotics. However, unlike benzodiazepines, ADAM does not bind to the GABA-A receptor and has a unique mechanism of action that makes it a valuable research tool.
Mecanismo De Acción
1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one binds to the sigma-1 receptor with high affinity and acts as a positive allosteric modulator. This means that it enhances the activity of the receptor without directly activating it. The sigma-1 receptor is thought to play a role in the regulation of calcium signaling and ion channel activity, and 1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one's modulation of this receptor may have downstream effects on these processes.
Biochemical and physiological effects:
1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one has been shown to have a wide range of biochemical and physiological effects, including modulation of calcium signaling, ion channel activity, and neurotransmitter release. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one in laboratory experiments is its selectivity for the sigma-1 receptor. This allows researchers to study the function of this receptor specifically, without interfering with other cellular processes. However, one limitation of using 1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one is that it is relatively unstable and has a short half-life, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one. One area of interest is the development of more stable analogs of 1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one that can be used in a wider range of experimental settings. Another potential direction is the investigation of the role of the sigma-1 receptor in other physiological processes, such as immune function and cancer progression. Finally, the potential therapeutic applications of 1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one and related compounds for neurodegenerative diseases and other neurological disorders are an area of ongoing research.
Métodos De Síntesis
The synthesis of 1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one involves the reaction of adamantylacetic acid with methylamine, followed by cyclization with acetic anhydride. The resulting compound is then hydrolyzed to yield 1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one. The synthesis of 1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one is a relatively straightforward process that can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one has been used extensively in scientific research to study the role of the sigma-1 receptor in the central nervous system. The sigma-1 receptor is a chaperone protein that is involved in a wide range of cellular processes, including ion channel regulation, neurotransmitter release, and cell survival. 1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one has been shown to bind selectively to the sigma-1 receptor, making it a valuable tool for studying the function of this receptor.
Propiedades
IUPAC Name |
1-[2-(1-adamantyl)acetyl]-2-methyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-12-11-19-16(21)2-3-20(12)17(22)10-18-7-13-4-14(8-18)6-15(5-13)9-18/h12-15H,2-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFLFIJYUMRRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)CCN1C(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5905909.png)
![2-[(2-chlorobenzyl)thio]-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5905919.png)
![2-[(2-chlorobenzyl)thio]-N-[(5-methylpyrazin-2-yl)methyl]acetamide](/img/structure/B5905920.png)


![1-isonicotinoyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5905933.png)
![4-[benzyl(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]butan-1-ol](/img/structure/B5905939.png)
![N-ethyl-N-[2-(2-fluorophenoxy)ethyl]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5905948.png)

![N-(1,1-dimethyl-2-{methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}-2-oxoethyl)thiophene-2-carboxamide](/img/structure/B5905957.png)
![2-({2-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}thio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5905966.png)
![(1R,9aR)-1-({[(5-methoxy-1H-indol-2-yl)methyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5905976.png)

